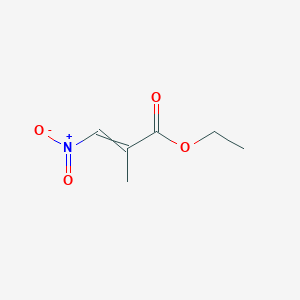

Ethyl 2-methyl-3-nitroacrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-methyl-3-nitroacrylate is an organic compound with the molecular formula C6H9NO4. It is a nitroalkene derivative, characterized by the presence of both nitro and ester functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-3-nitroacrylate can be synthesized through several methods. One common approach involves the reaction of ethyl acrylate with nitromethane in the presence of a base, such as sodium ethoxide, to form the desired nitroalkene . Another method includes the reaction of ethyl 3-nitroacrylate with methyl iodide under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration reactions, where ethyl acrylate is treated with nitric acid and a suitable catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-3-nitroacrylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

Substitution: Nucleophiles such as amines and thiols can react with the nitro group under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Substituted nitroalkenes.

Scientific Research Applications

Ethyl 2-methyl-3-nitroacrylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound.

Medicine: Explored for its potential use in drug development.

Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 2-methyl-3-nitroacrylate involves its reactivity towards nucleophiles and electrophiles. The nitro group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new compounds. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Ethyl 2-methyl-3-nitroacrylate can be compared with other nitroalkenes and acrylates:

Ethyl 3-nitroacrylate: Similar structure but lacks the methyl group at the 2-position.

Mthis compound: Similar structure but has a methyl ester instead of an ethyl ester.

Ethyl 2-methyl-3-chloroacrylate: Similar structure but has a chloro group instead of a nitro group

These comparisons highlight the unique reactivity and applications of this compound due to the presence of both nitro and ester functional groups.

Biological Activity

Ethyl 2-methyl-3-nitroacrylate (CAS Number: 1070237-95-4) is a compound that has garnered attention for its biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉N₁O₄ |

| Molecular Weight | 159.14 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 231.9 ± 23.0 °C |

| Flash Point | 105.2 ± 24.6 °C |

| LogP | 0.57 |

These properties contribute to its reactivity and potential applications in organic synthesis and medicinal chemistry .

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. The presence of the nitro group in its structure is crucial for its interaction with biological macromolecules, which may disrupt cellular processes in microorganisms.

- Mechanism of Action : The compound's electrophilic nature allows it to interact with nucleophiles in microbial cells, potentially leading to inhibition of essential cellular functions such as DNA replication and protein synthesis .

-

Case Studies :

- A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of commonly used antibiotics, suggesting a promising alternative for treating infections .

Anticancer Activity

Emerging research has also pointed to the potential anticancer properties of this compound.

- Cell Line Studies : In vitro studies using cancer cell lines have shown that this compound can induce apoptosis (programmed cell death) in certain types of cancer cells, including breast and prostate cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS) leading to oxidative stress within the cells .

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound has been observed to enhance the efficacy of these drugs, suggesting potential applications in combination therapy for cancer treatment .

Synthesis and Applications

This compound can be synthesized through various methods, including modifications of established synthetic routes involving ethyl acrylate and nitro compounds . Its applications extend beyond medicinal uses; it is also utilized in organic synthesis as a versatile building block for creating more complex molecules.

Summary

This compound is a compound with notable biological activity, particularly as an antibacterial and antifungal agent, as well as exhibiting potential anticancer properties. Ongoing research into its mechanisms and applications may lead to significant advancements in therapeutic strategies against infections and cancer.

Properties

IUPAC Name |

ethyl 2-methyl-3-nitroprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c1-3-11-6(8)5(2)4-7(9)10/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNOIOYJZLAKBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.